molecular formula C10H12N2O2S B3012163 1-Cyclobutyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2089255-49-0

1-Cyclobutyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No. B3012163
CAS RN: 2089255-49-0
M. Wt: 224.28
InChI Key: VCSOYRIXZOJWIK-UHFFFAOYSA-N
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Description

“1-Cyclobutyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione” is a chemical compound with the CAS Number: 2089255-49-0 . It has a molecular weight of 224.28 . The IUPAC name for this compound is 1-cyclobutyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O2S/c13-15(14)11-9-6-1-2-7-10(9)12(15)8-4-3-5-8/h1-2,6-8,11H,3-5H2 . This code provides a specific string of characters that represent the molecular structure of the compound.

It should be stored at room temperature .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research has revealed the synthesis of novel compounds, including benzothiazepine derivatives, for their potential antimicrobial and anti-inflammatory activities. These compounds are developed through multi-component cyclo-condensation reactions, indicating a possible application in treating bacterial and fungal infections, as well as in managing inflammation (Kendre, Landge, & Bhusare, 2015).

Ligand for NOP Receptor

A series of benzothiadiazole derivatives have been synthesized and studied for their affinity and selectivity towards the NOP receptor. This research suggests potential applications in neuroscience, particularly in exploring the opioid receptors (Goehring et al., 2004).

Novel Antimicrobial Agents

Another study focuses on the synthesis of benzothiazol-2-yl derivatives for antimicrobial activity. These compounds have shown effectiveness against bacterial strains like E. coli and P. aeruginosa, as well as the fungal strain Candida albicans, suggesting their potential as antimicrobial agents (Gandhi et al., 2020).

Cytotoxicity for Anticancer Applications

Research involving cyclohexane-1,3-dione derivatives, which are structurally related to benzothiadiazole compounds, has demonstrated significant cytotoxicity against cancer cell lines. This indicates a potential application in developing anticancer drugs (Shaaban, Kamel, & Milad, 2014).

Applications in Organic Electronics

A study on benzothiadiazole end-capped small molecules, particularly in organic electronics, showed promising results in terms of solid-state ordering and electrical mobility. These findings suggest applications in fields like organic photovoltaics and field-effect transistors (Sonar et al., 2013).

Luminescent Sensor Development

Research has been conducted on fluorescent benzothiadiazole-conjugated linkers integrated into metal-organic frameworks. These are used as luminescent sensors for selective detection of alkyl amines, indicating potential applications in chemical sensing and material tagging (Zhang et al., 2017).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-cyclobutyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-15(14)11-9-6-1-2-7-10(9)12(15)8-4-3-5-8/h1-2,6-8,11H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSOYRIXZOJWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C3=CC=CC=C3NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

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